1,4-Epithiopyrido[1,2-a]benzimidazole
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Overview
Description
1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a sulfur atom in the epithio ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Epithiopyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminopyridine with a suitable benzimidazole derivative. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole under specific reaction conditions . The reaction is often carried out in the presence of a catalyst such as copper acetate and under ligand-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Epithiopyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the epithio ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrido and benzimidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the heterocyclic rings .
Scientific Research Applications
1,4-Epithiopyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Epithiopyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazole: Shares a similar core structure but lacks the sulfur atom in the epithio ring.
Benzimidazole: A simpler structure without the pyrido ring, widely known for its biological activities.
Thiazolo[1,2-a]benzimidazole: Contains a sulfur atom in a different position, leading to distinct chemical properties and reactivity.
Uniqueness: 1,4-Epithiopyrido[1,2-a]benzimidazole is unique due to the presence of the sulfur atom in the epithio ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
77925-15-6 |
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Molecular Formula |
C11H6N2S |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H6N2S/c1-2-4-8-7(3-1)12-11-9-5-6-10(14-9)13(8)11/h1-6H |
InChI Key |
KVKAHKZOIPGCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=CC=C3S4 |
Origin of Product |
United States |
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